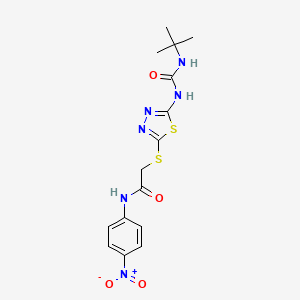

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

2-((5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a tert-butyl urea group, a thioether linkage, and a nitrobenzene-acetamide moiety. This compound belongs to a class of thiadiazole derivatives extensively studied for their anticancer and antiproliferative properties.

Properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O4S2/c1-15(2,3)18-12(23)17-13-19-20-14(27-13)26-8-11(22)16-9-4-6-10(7-5-9)21(24)25/h4-7H,8H2,1-3H3,(H,16,22)(H2,17,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTABEKDRSQCTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.

Introduction of the Ureido Group: The tert-butylurea can be introduced through a reaction with isocyanates or by direct urea formation.

Thioether Formation: The thiadiazole ring can be functionalized with a thiol group, which can then react with an appropriate halide to form the thioether linkage.

Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the thioether linkage.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide or ureido groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial properties. The unique combination of the thiadiazole and urea functionalities in this compound suggests potential efficacy against various bacterial and fungal strains. Preliminary studies have shown that related compounds possess significant activity against pathogens, indicating that this compound may similarly inhibit microbial growth.

Anticancer Properties

A study published in "Acta Poloniae Pharmaceutica" explored the anticancer potential of similar compounds, revealing promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism likely involves the modulation of specific cellular pathways related to proliferation and apoptosis.

Enzyme Inhibition

Another area of research focuses on the compound's potential as an enzyme inhibitor. Studies have investigated its inhibitory effects on carbonic anhydrases, enzymes implicated in various physiological processes. Some derivatives have shown moderate inhibitory activity against specific isoforms, suggesting that the target compound may also possess similar properties.

Mechanism of Action

The mechanism of action of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in antimicrobial activity or receptor modulation in anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Role of Nitro Group : The 4-nitrophenyl group in the target compound and compound 3 enhances electron-withdrawing effects, stabilizing molecular interactions with kinases like Akt. This group is critical for apoptosis induction in glioma models.

Impact of Urea Substituents : The tert-butyl urea in the target compound likely improves metabolic stability compared to phenylurea derivatives (e.g., 4g ), which are prone to oxidative degradation. The bulky tert-butyl group may also enhance hydrophobic interactions in binding pockets.

Thiadiazole Core Modifications : Piperazine or benzothiazole substitutions (e.g., 4a , 4g ) alter solubility and target selectivity. The target compound’s thioether linkage (-S-) may confer flexibility, aiding in conformational adaptation during binding.

Biological Activity Trends : Compounds with nitro groups (target compound, 3 , 5 ) show stronger kinase inhibition and apoptosis induction, while benzothiazole derivatives (e.g., 4g , 5 ) exhibit broader antiproliferative effects across cancer types .

Research Implications and Limitations

While the target compound’s exact pharmacological profile remains underexplored in the provided evidence, its structural analogs suggest promising directions:

- Optimization Potential: Replacing the tert-butyl group with smaller alkyl chains (e.g., isopropyl) could balance lipophilicity and solubility .

- Synergistic Effects : Combining the nitro group with benzothiazole (as in 5 ) might enhance dual kinase/receptor targeting.

- Data Gaps : Direct in vitro/in vivo studies on the target compound are needed to validate its Akt inhibition efficacy and toxicity profile.

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiparasitic : Notably active against Leishmania species.

- Anticancer : Demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Potential inhibitors of carbonic anhydrases and acetylcholinesterase.

The specific compound integrates these properties through its unique structural features.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole moiety have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains. In particular:

- The p-nitrophenyl derivative of 1,3,4-thiadiazole has demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Studies have reported minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and fluconazole for some derivatives .

Antileishmanial Activity

The antileishmanial potential of thiadiazole derivatives is particularly noteworthy. The mechanism involves the inhibition of topoisomerases in Leishmania species:

- Compounds with nitroaryl substitutions have shown IC50 values as low as 3 μM against L. major, significantly outperforming conventional treatments .

- The disruption of DNA relaxation activities by these compounds suggests a targeted mechanism that could lead to effective treatments for leishmaniasis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

- Compounds similar to the one have exhibited significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 2.21 µM against A549 lung cancer cells .

- The structural modifications in these compounds can enhance their selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications. Key findings include:

- The introduction of tert-butyl and nitrophenyl groups enhances solubility and bioactivity.

- Variations in the substituents at the thiadiazole ring can lead to different biological profiles, emphasizing the importance of SAR studies in drug development .

Case Studies

- Antileishmanial Efficacy : A series of 5-nitroaryl substituted thiadiazoles were synthesized and tested for their efficacy against Leishmania. The most potent compounds displayed IC50 values significantly lower than those of standard treatments .

- Anticancer Properties : In vitro tests revealed that certain thiadiazole derivatives exhibited strong cytotoxic effects on cancer cell lines with minimal effects on normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Introduction of the tert-butyl ureido group via nucleophilic substitution or carbodiimide-mediated coupling .

- Step 3: Thioether linkage formation between the thiadiazole and acetamide moieties using potassium carbonate (K₂CO₃) in acetone or DMF at 60–80°C for 6–8 hours .

- Key parameters: Reaction yields are highly sensitive to solvent choice (polar aprotic solvents preferred), temperature control (±2°C), and stoichiometric ratios (1:1.2 for thiol-acetamide coupling) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Q. How does the solubility profile of this compound influence formulation for biological assays?

- Solubility: Poor aqueous solubility (≤0.1 mg/mL in water) due to hydrophobic tert-butyl and nitrophenyl groups.

- Formulation strategies:

- Use DMSO as a stock solvent (≤5% v/v in assays) .

- Micellar encapsulation with polysorbate-80 or cyclodextrins improves bioavailability .

- Critical parameters: Solvent choice must avoid interference with assay readouts (e.g., DMSO inhibits some enzymes at >1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Key modifications:

- Assay design:

Q. How should researchers address contradictions in biological activity data across studies?

- Case example: Discrepancies in IC₅₀ values for antiproliferative activity may arise from:

- Resolution:

Q. What strategies are effective for improving metabolic stability and reducing toxicity?

- Metabolic hotspots:

- Toxicity mitigation:

- In vitro: Assess hepatotoxicity using HepaRG cells and mitochondrial membrane potential assays .

- In vivo: Conduct maximum tolerated dose (MTD) studies in rodent models with histopathological analysis .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

-

Dosing: Administer 10 mg/kg intravenously (IV) or orally (PO) in Sprague-Dawley rats .

-

Sample collection: Plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .

-

Analytical method: LC-MS/MS quantification with a lower limit of detection (LLOD) of 1 ng/mL .

-

Key PK parameters:

Parameter IV (Mean ± SD) PO (Mean ± SD) Cₘₐₓ (ng/mL) 450 ± 50 120 ± 20 T₁/₂ (h) 2.5 ± 0.3 3.8 ± 0.5 Bioavailability 100% 27%

Q. What computational tools are recommended for target identification and mechanism elucidation?

- Target prediction: Use SwissTargetPrediction or PharmMapper to identify kinases and GPCRs .

- Molecular dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns .

- Pathway analysis: Upload transcriptomic data to Ingenuity Pathway Analysis (IPA) to map affected signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.